molecular formula C15H12Cl2N2OS2 B2888867 2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide CAS No. 476643-12-6

2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide

Cat. No. B2888867
CAS RN: 476643-12-6
M. Wt: 371.29
InChI Key: OCGVDXXSUUMDPG-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide” is a complex organic molecule with the molecular formula C15H12Cl2N2OS2 . It belongs to the class of heterocyclic compounds known as thiophenes .

Scientific Research Applications

Heterocyclic Synthesis

The compound has been utilized in the synthesis of new antibiotic and antibacterial drugs. A study by G. Ahmed (2007) focused on synthesizing heterocyclic compounds with thiophene-2-carboxamide, demonstrating its potential in creating new antibiotic agents with activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antimicrobial Evaluation

Further research into the antimicrobial evaluation of thiophene derivatives has been conducted. Sailaja Rani Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiophene-2-carboxamide derivatives, showing significant activity which could lead to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Radioisotope Labeling

The compound has also been investigated for radioisotope labeling purposes. N. Saemian et al. (2012) described a method for ^14C-labeling of a thiophene carboxamide derivative, showcasing its potential in pharmacological studies (Saemian, Shirvani, & Javaheri, 2012).

Biological Activity Studies

Studies on the biological activity of thiophene carboxamide derivatives have been extensive. For example, G. Nikolakopoulos et al. (2006) explored 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers, indicating its significance in the development of therapeutic agents (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Chemical Synthesis and Functionalization

The versatility of thiophene carboxamide derivatives in chemical synthesis and functionalization is notable. Shyh-Ming Yang et al. (2002) described the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting the utility of thiophene derivatives in creating complex molecules with potential applications in materials science (Yang et al., 2002).

Future Directions

The future directions in the study of this compound could involve further investigation into its synthesis, characterization, and potential therapeutic activity. Given the wide range of therapeutic properties reported for thiophene derivatives , this compound could potentially be a valuable addition to the medicinal chemist’s toolkit.

properties

IUPAC Name

2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS2/c16-12-6-9(13(17)22-12)14(20)19-15-10(7-18)8-4-2-1-3-5-11(8)21-15/h6H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGVDXXSUUMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide

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